3-(Isothiocyanatomethyl)furan
Description
3-(Isothiocyanatomethyl)furan is a furan derivative featuring an isothiocyanate (-N=C=S) functional group attached to a methyl substituent at the 3-position of the furan ring. The compound’s structure combines the aromatic heterocyclic properties of furan with the electrophilic reactivity of the isothiocyanate group, which is known for participating in nucleophilic addition reactions and forming covalent bonds with biological targets (e.g., thiols and amines) .
Properties
Molecular Formula |
C6H5NOS |
|---|---|
Molecular Weight |
139.18 g/mol |
IUPAC Name |
3-(isothiocyanatomethyl)furan |
InChI |
InChI=1S/C6H5NOS/c9-5-7-3-6-1-2-8-4-6/h1-2,4H,3H2 |
InChI Key |
UEWWGZTWKSDPET-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1CN=C=S |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Properties of Furan Derivatives
| Compound | Substituent | Boiling Point/Stability | Key Applications | Reactivity Profile |
|---|---|---|---|---|
| This compound | -CH₂-N=C=S | Not reported | Potential bioactivity | High (electrophilic) |
| 3-(Triethoxysilyl)furan | -Si(OCH₂CH₃)₃ | 50°C at 0.2 mm Hg | Material science | Moderate (silicon-based) |
| 2-(Ethoxymethyl)furan | -CH₂-O-CH₂CH₃ | Not reported | Flavor chemistry | Low (ether linkage) |
| 3-(Trimethoxyanilino)benzo[b]furan | -C₆H₃(OCH₃)₃NH- | Stable in solution | Anticancer agents | Moderate (H-bonding) |
Table 2: Toxicity Data for Furan Derivatives
| Compound | LD₅₀ (Rodent) | Carcinogenicity (IARC) | Key Toxic Endpoints |
|---|---|---|---|
| Furan | 4 mg/kg/day | Group 2B | Hepatic hyperplasia, tumors |
| 3-(1,1-Dimethylethyl)-2,3-dihydrofuran | 1 ppb (HTFOEL) | Not classified | Surrogate data for furan |
| Isothiocyanate derivatives | Variable | Not classified | Cytotoxicity, apoptosis |
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